molecular formula C13H14O2 B2751760 1-(2,3-Dihydrobenzofuran-2-yl)pent-4-en-1-one CAS No. 1566883-08-6

1-(2,3-Dihydrobenzofuran-2-yl)pent-4-en-1-one

Cat. No.: B2751760
CAS No.: 1566883-08-6
M. Wt: 202.253
InChI Key: ZQTCIKRPDUALDS-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzofuran-2-yl)pent-4-en-1-one is an organic compound with the molecular formula C13H14O2. It is characterized by a benzofuran ring fused to a pentenone chain.

Scientific Research Applications

1-(2,3-Dihydrobenzofuran-2-yl)pent-4-en-1-one has several scientific research applications:

Safety and Hazards

The compound has several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydrobenzofuran-2-yl)pent-4-en-1-one typically involves the cyclization of o-hydroxybenzyl ketones or the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Transition-metal catalysis, such as using silver (I) complexes, can also be employed to facilitate the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydrobenzofuran-2-yl)pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring or the pentenone chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzofuran-2-yl)pent-4-en-1-one involves its interaction with molecular targets, such as enzymes or receptors. The benzofuran ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity. Specific pathways and targets depend on the context of its application, such as inhibiting microbial growth or modulating inflammatory responses .

Comparison with Similar Compounds

Uniqueness: 1-(2,3-Dihydrobenzofuran-2-yl)pent-4-en-1-one is unique due to its combination of the benzofuran ring and the pentenone chain, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse research and industrial applications .

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-2-yl)pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-2-3-7-11(14)13-9-10-6-4-5-8-12(10)15-13/h2,4-6,8,13H,1,3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTCIKRPDUALDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)C1CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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